- Substituted quinoline compounds-simeprevir derivatives as NS3/4A inhibitors and their preparation, pharmaceutical compositions and use in the treatment of hepatitis C virus infection, World Intellectual Property Organization, , ,
Cas no 923289-21-8 (7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol)

923289-21-8 structure
Nome do Produto:7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
N.o CAS:923289-21-8
MF:C17H18N2O2S
MW:314.402022838593
MDL:MFCD11042287
CID:69518
PubChem ID:53393377
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol
- 4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- 7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
- 2-(4-isopropylthiazol-2-yl)-4-hydroxy-7-methoxy-8-methyl-quinoline
- 2-(4-Isopropyl-thiazol-2-yl)-7-methoxy-8-methyl-quinolin-4-ol
- 2-isopropylthiazolyl-7-methoxy-8-methylquinolin-4-ol
- 4-hydroxy-2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinoline
- 4-hydroxy-2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinoline
- 8-methyl-2-[4-(1-methylethyl)-1,3-thiazol-2-yl]-7-(methyloxy)-4-quinolinol
- FD7118
- 4-Quinolinol,7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-
- C17H18N2O2S
- PubChem19246
- LPPRPUJPNUY
- 7-Methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]-4-quinolinol (ACI)
- DTXSID10693886
- A1-01691
- SY060355
- SCHEMBL313693
- 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
- 4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline
- BCP13817
- LPPRPUJPNUYIKH-UHFFFAOYSA-N
- 2-(4-ISOPROPYL-1,3-THIAZOL-2-YL)-7-METHOXY-8-METHYL-1H-QUINOLIN-4-ONE
- AC-25669
- MFCD11042287
- 923289-21-8
- AKOS015904550
- CS-13196
- 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4(1H)-quinolinone
- CS-B0014
- 7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol
-
- MDL: MFCD11042287
- Inchi: 1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
- Chave InChI: LPPRPUJPNUYIKH-UHFFFAOYSA-N
- SMILES: OC1C2C=CC(=C(C=2N=C(C2SC=C(C(C)C)N=2)C=1)C)OC
Propriedades Computadas
- Massa Exacta: 314.108899g/mol
- Carga de Superfície: 0
- XLogP3: 3.8
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Ligações Rotativas: 3
- Massa monoisotópica: 314.108899g/mol
- Massa monoisotópica: 314.108899g/mol
- Superfície polar topológica: 79.5Ų
- Contagem de Átomos Pesados: 22
- Complexidade: 466
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: 3
Propriedades Experimentais
- Densidade: 1.240
- Ponto de ebulição: 518°C at 760 mmHg
- PSA: 83.48000
- LogP: 4.50430
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Sealed in dry,2-8°C
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Dados aduaneiros
- CÓDIGO SH:2934100090
- Dados aduaneiros:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-B0014-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 99.06% | 1g |
$990.0 | 2022-04-26 | |
eNovation Chemicals LLC | K09689-50g |
2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 50g |
$6400 | 2024-05-25 | |
Alichem | A189008017-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 100mg |
$310.96 | 2023-08-31 | |
Chemenu | CM144749-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 95% | 250mg |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D915883-1g |
4-Hydroxy-2-(4-isopropyl-2-thiazolyl)-7-methoxy-8-methylquinoline |
923289-21-8 | 95% | 1g |
$1435 | 2023-09-03 | |
1PlusChem | 1P00686F-1g |
4-Quinolinol, 7-methoxy-8-methyl-2-[4-(1-methylethyl)-2-thiazolyl]- |
923289-21-8 | 98% | 1g |
$1054.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1058208-100mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol |
923289-21-8 | 98% | 100mg |
¥3759.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-100mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 100mg |
¥3060.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSU733-250mg |
7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-ol |
923289-21-8 | 95% | 250mg |
¥5105.0 | 2024-04-15 | |
abcr | AB601061-250mg |
2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol; . |
923289-21-8 | 250mg |
€667.50 | 2024-07-24 |
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 6 h, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 100 °C
Referência
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol; a quinoline building block for simeprevir synthesisSynthesis, 2014, 46(7), 899-908,
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
Referência
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; overnight, reflux; reflux → 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
1.2 Reagents: Ammonium chloride ; 1 h, 40 °C
Referência
- Process for preparation of HCV inhibitor, China, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
Referência
- Preparation of macrocyclic serine protease inhibitors for use in the treatment of HCV infections, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol
1.2 Reagents: Acetic acid , Methanol
Referência
- Preparation of macrocyclic compounds as serine protease inhibitors for the treatment of HCV infections, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 8 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referência
- Preparation of macrocyclic compounds as hepatitis C inhibitors and uses thereof in medicine, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol ; 0 °C
Referência
- Preparation of macrocyclic serine protease inhibitors for the treatment of viral infection, particularly HCV, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Pyridine , Phosphorus oxychloride ; -20 °C → 0 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
1.2 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 80 °C
Referência
- Discovery of novel potent and selective dipeptide hepatitis C virus NS3/4A serine protease inhibitorsBioorganic & Medicinal Chemistry Letters, 2008, 18(18), 5095-5100,
Método de produção 10
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referência
- Synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-olZhongguo Yiyao Gongye Zazhi, 2015, 46(10), 1069-1072,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: tert-Butanol ; rt; 4 h, 90 °C
Referência
- Preparation of macrocyclic peptides, especially proline-containing peptides, as inhibitors of hepatitis C virus replication for treating hepatitis C infection and liver fibrosis, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, rt → reflux
Referência
- Preparation of macrocyclic peptides for the treatment of viral infection, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 16 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
1.2 Reagents: Acetic acid , Methanol ; 0 °C
Referência
- Macrocyclic compounds as serine protease inhibitors and their preparation and use in the treatment of HCV infection, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 16 h, rt → 70 °C; 70 °C → 0 °C
1.2 Reagents: Acetic acid Solvents: Methanol
1.2 Reagents: Acetic acid Solvents: Methanol
Referência
- Preparation of macrocyclic peptide serine protease inhibitors, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 18 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; rt
Referência
- Discovery of novel urea-based hepatitis C protease inhibitors with high potency against protease-inhibitor-resistant mutantsJournal of Medicinal Chemistry, 2012, 55(7), 3021-3026,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C
Referência
- HCV inhibiting macrocyclic phosphonates and amidophosphates, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referência
- Polymorphic forms of a macrocyclic peptide inhibitor of HCV, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; rt → reflux; 4 h, reflux
Referência
- Preparation method of TMC-435 important intermediate, China, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 100 °C; 100 °C → rt
Referência
- Preparation of macrocyclic inhibitors of hepatitis C virus, World Intellectual Property Organization, , ,
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Raw materials
- 4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone
- N-(6-Acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Preparation Products
7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol Literatura Relacionada
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:923289-21-8)7-Methoxy-8-methyl-2-4-(1-methylethyl)-2-thiazolyl-4-quinolinol

Pureza:99%/99%/99%
Quantidade:100mg/250mg/1g
Preço ($):210.0/356.0/960.0